(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
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Overview
Description
Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group also includes orfamides B, C, D, E, F, G, H, J, K, L, and M . Orfamide A was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .
Scientific Research Applications
Orfamide A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Orfamide A is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipodepsipeptides .
Biology: In biology, Orfamide A is known for its role in bacterial-algal interactions, where it triggers a calcium signal causing the deflagellation of the green microalga Chlamydomonas reinhardtii . This interaction is crucial for understanding the ecological roles of bacterial secondary metabolites .
Medicine: In medicine, Orfamide A has shown potential as an antifungal and insecticidal agent . It has been characterized for its acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness .
Industry: In industry, Orfamide A is used as a biosurfactant due to its ability to reduce surface tension and stabilize emulsions .
Mechanism of Action
Target of Action
Orfamide A, a cyclic lipodepsipeptide produced by various Pseudomonas species, primarily targets Ca2+ channels of the transient receptor potential (TRP)-type , including TRP5, TRP11, TRP15 (also known as ADF-1), and TRP22 . These channels play a crucial role in various cellular processes, including signal transduction, ion homeostasis, and cell viability .
Mode of Action
The action of Orfamide A is dependent on its interaction with these Ca2+ channels. The N-terminal amino acids of the linear part and the terminal fatty acid tail of Orfamide A are highly important for its activity . By interacting with these channels, Orfamide A triggers a Ca2+ signal, causing various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by Orfamide A involves Ca2+ signaling . The compound triggers an increase in cytosolic Ca2+, which is based on a Ca2+ influx where external calcium is imported into the cell . This leads to various downstream effects, including rapid deflagellation of algal cells .
Pharmacokinetics
The compound’s bioactivity has been confirmed in various organisms, indicating that it can be absorbed and distributed effectively .
Result of Action
The primary result of Orfamide A’s action is the deflagellation of algal cells , rendering them immotile . This is a rapid response, occurring within one minute of exposure to Orfamide A . This action prevents the escape of algae from bacterial attack . In addition, Orfamide A has been found to have insecticidal activity .
Action Environment
The action of Orfamide A can be influenced by various environmental factors. For instance, the concentration of Orfamide A in the microenvironment of an organism can affect the compound’s action . Additionally, the presence of other organisms can also influence the action of Orfamide A. For example, certain bacteria can inactivate and degrade Orfamide A, thereby reducing its impact .
Safety and Hazards
Future Directions
The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison in Chlamydomonas reinhardtii, which indicated compound configuration to be important for bioactivity . Future research could focus on the development of a more reliable method using a building block with a preformed ester bond .
Biochemical Analysis
Biochemical Properties
Orfamide A interacts with various biomolecules, playing a significant role in biochemical reactions. It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii . This interaction leads to deflagellation of the algal cells, rendering them immobile .
Cellular Effects
Orfamide A has a profound impact on various types of cells and cellular processes. It influences cell function by triggering an increase in cytosolic Ca2+ . This leads to deflagellation of the algal cells, rendering them immobile . It also blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .
Molecular Mechanism
The mechanism of action of Orfamide A is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii , which leads to deflagellation of the algal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . This method allows for the creation of a focused library of target compounds in high yield and purity . The synthesis format developed includes the use of spectral and liquid chromatography-high resolution mass spectrometry (LC-HRMS) data to identify the correct configuration of the compound .
Industrial Production Methods: Industrial production of Orfamide A typically involves the cultivation of Pseudomonas species under controlled conditions to optimize the yield of the compound . The production process includes the extraction and purification of Orfamide A from the bacterial culture using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include modified versions of Orfamide A with altered functional groups, which can be used for further scientific research and applications .
Comparison with Similar Compounds
- Orfamide B
- Orfamide C
- Orfamide D
- Orfamide E
- Orfamide F
- Orfamide G
- Orfamide H
- Orfamide J
- Orfamide K
- Orfamide L
- Orfamide M
Orfamide A’s unique structure and diverse applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLBAYDTRBYBA-NZZMYBQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H114N10O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.